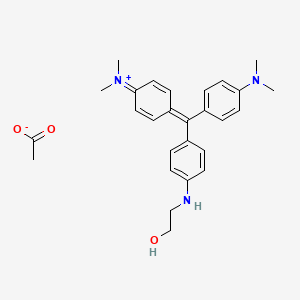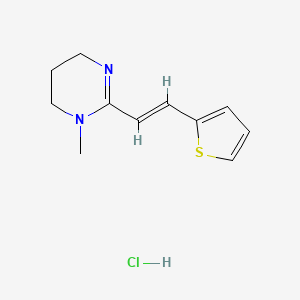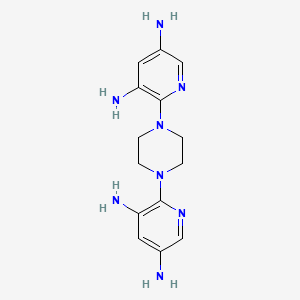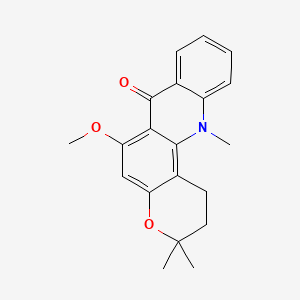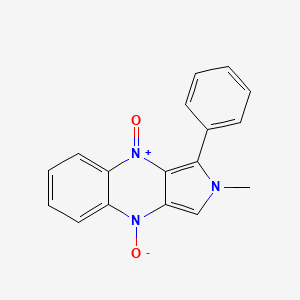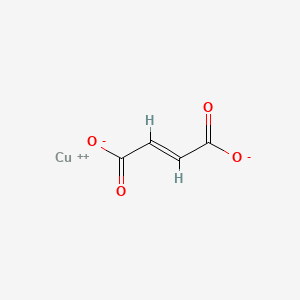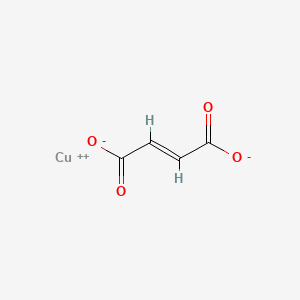
Copper(II) fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ions
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) fumarate can be synthesized through the reaction of copper(II) salts with fumaric acid. One common method involves dissolving copper(II) chloride in water and adding fumaric acid under stirring conditions. The reaction typically proceeds at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of solvents and reaction conditions can be optimized to enhance the efficiency of the production process .
化学反应分析
Types of Reactions: Copper(II) fumarate undergoes various chemical reactions, including thermal decomposition, reduction, and coordination reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form copper(I) fumarate and eventually metallic copper.
Reduction Reactions: this compound can be reduced using reducing agents such as hydrogen gas or hydrazine, leading to the formation of copper nanoparticles.
Major Products Formed:
Thermal Decomposition: Copper(I) fumarate and metallic copper.
Reduction Reactions: Copper nanoparticles.
科学研究应用
Copper(II) fumarate has several applications in scientific research:
Material Science: this compound is a precursor for the synthesis of copper nanoparticles, which have applications in electronics, sensors, and antimicrobial coatings.
Biological Applications: The compound’s nanozyme activities make it useful in colorimetric detection methods for glucose and epinephrine in human serum.
作用机制
The mechanism of action of copper(II) fumarate in catalytic and biological applications involves its ability to undergo redox reactions. The copper ions in the compound can alternate between different oxidation states, facilitating electron transfer processes. In biological systems, the compound’s nanozyme activities are attributed to the presence of active copper centers that can catalyze the dissociation of chemical bonds under specific pH conditions .
相似化合物的比较
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) succinate
Comparison: Copper(II) fumarate is unique due to its fumarate ligand, which provides distinct structural and electronic properties compared to other copper(II) carboxylates. For instance, this compound does not undergo anion isomerization during thermal decomposition, unlike copper(II) maleate .
属性
CAS 编号 |
27405-89-6 |
|---|---|
分子式 |
C4H2CuO4 |
分子量 |
177.60 g/mol |
IUPAC 名称 |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI 键 |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
手性 SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
规范 SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


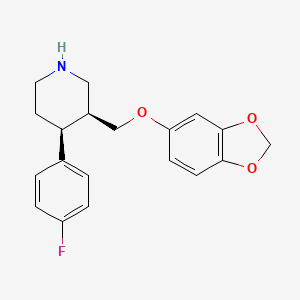
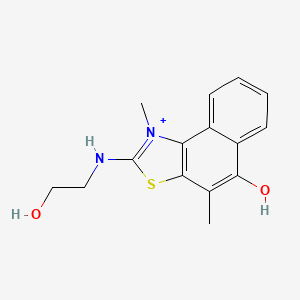
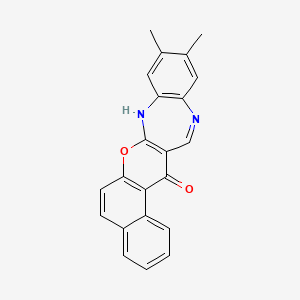
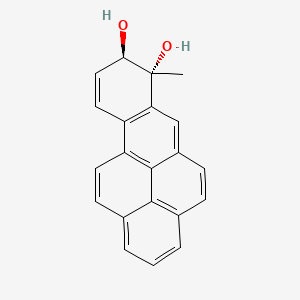

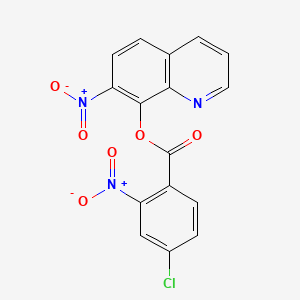
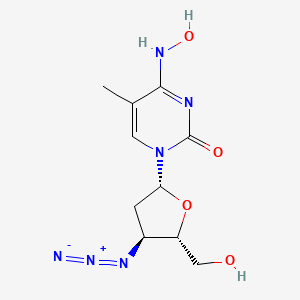
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
